Zivulgarin

Description

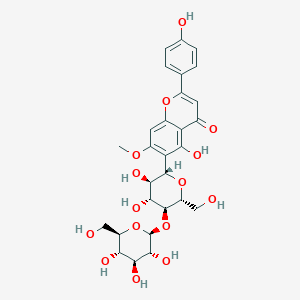

Zivulgarin (4″-β-D-glucopyranosyl swertisin) is a flavonoid carbon glycoside first isolated from the seeds of Zizyphus spinosus Hu (Suan Zao Ren), a plant used in traditional Chinese medicine for treating insomnia and neurasthenia . Structurally, it consists of swertisin (a flavone) linked to a glucose moiety at the 4″ position, forming a C-glycosidic bond . The compound was characterized via acid hydrolysis, spectroscopic analysis (NMR, MS), and derivative preparation, confirming its molecular formula as C₂₈H₃₂O₁₅ and a melting point of 275–277°C . This compound is also reported in Ziziphus mauritiana (ber), indicating its broader botanical distribution .

Properties

CAS No. |

108657-24-5 |

|---|---|

Molecular Formula |

C28H32O15 |

Molecular Weight |

608.5 g/mol |

IUPAC Name |

6-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |

InChI |

InChI=1S/C28H32O15/c1-39-14-7-15-18(12(32)6-13(40-15)10-2-4-11(31)5-3-10)21(34)19(14)27-24(37)23(36)26(17(9-30)41-27)43-28-25(38)22(35)20(33)16(8-29)42-28/h2-7,16-17,20,22-31,33-38H,8-9H2,1H3/t16-,17-,20-,22+,23-,24-,25-,26-,27+,28+/m1/s1 |

InChI Key |

LTSHFAAMUZRJGB-OOAZWYKYSA-N |

SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Other CAS No. |

108657-24-5 |

Synonyms |

zivulgarin |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of this compound with Key Flavonoids

Key Observations :

- This compound and spinosin share the same molecular formula but differ in glycosylation sites (4″ vs. 6-C), impacting solubility and receptor binding .

- Swertisin serves as the aglycone for this compound, highlighting the role of glycosylation in modifying bioavailability and activity .

- Ferulic acid conjugates (e.g., 6’-ferulylspinosin) demonstrate how esterification enhances pharmacological properties compared to parent compounds .

Functional Analogues: Triterpenoid Saponins

Table 2: Comparison with Triterpenoid Saponins from Z. spinosus

Key Observations :

- Unlike this compound, jujubosides are triterpenoid saponins with distinct mechanisms (e.g., modulating neurotransmitter levels) .

- Betulinic acid, a lupane-type triterpene, shares anti-inflammatory properties with this compound but targets different pathways (e.g., NF-κB inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.